Ethyl pyrrolidine-3-carboxylate chemical properties and structure
Ethyl pyrrolidine-3-carboxylate chemical properties and structure
An In-Depth Technical Guide to Ethyl Pyrrolidine-3-Carboxylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl pyrrolidine-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its pyrrolidine core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies of ethyl pyrrolidine-3-carboxylate. We will delve into its stereochemistry, reactivity, and spectroscopic characterization, offering field-proven insights for its application in drug discovery and development. The document is structured to provide both foundational knowledge and advanced concepts, making it a valuable resource for researchers at all levels.
Core Chemical and Physical Properties
Ethyl pyrrolidine-3-carboxylate is most commonly available and utilized as its hydrochloride salt to improve its stability and handling characteristics.[1] The salt form enhances aqueous solubility, a key consideration for many biological and synthetic applications.[1]
General Properties
A summary of the key physicochemical properties of ethyl pyrrolidine-3-carboxylate hydrochloride is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO₂ · HCl | [2][3] |
| Molecular Weight | 179.64 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 17-42 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| CAS Number | 80028-44-0 | [2][3] |
Solubility
The solubility of ethyl pyrrolidine-3-carboxylate hydrochloride is a critical parameter for its application in both synthetic and biological contexts.
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Aqueous Systems: The hydrochloride salt form significantly improves water solubility compared to the free base.[1] The protonated pyrrolidine nitrogen at physiological pH enhances its hydrophilic character.[1]
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Organic Solvents: The compound exhibits good solubility in a range of organic solvents, including dimethyl sulfoxide (DMSO), ethanol, acetone, and chlorinated solvents like dichloromethane and chloroform.[1] This versatility is attributed to the balanced hydrophilic-lipophilic nature of the pyrrolidine ring.[1]
Molecular Structure and Stereochemistry
The structure of ethyl pyrrolidine-3-carboxylate features a five-membered saturated nitrogen-containing ring (pyrrolidine) with an ethyl ester substituent at the 3-position.
Structural Formula
Caption: 2D structure of ethyl pyrrolidine-3-carboxylate.
Stereochemistry: The Significance of Chirality
The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, meaning ethyl pyrrolidine-3-carboxylate can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.
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Importance in Drug Development: The specific three-dimensional arrangement of atoms in a chiral molecule is often critical for its biological activity.[4] Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4]
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(R)-Ethyl Pyrrolidine-3-Carboxylate: This enantiomer is a valuable chiral building block, particularly in the synthesis of compounds targeting the central nervous system and enzyme inhibitors.[4] Its defined stereochemistry can lead to enhanced binding affinity and selectivity for specific biological targets.[4]
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(S)-Ethyl Pyrrolidine-3-Carboxylate: The (S)-enantiomer also serves as a key chiral precursor in various synthetic endeavors.
The ability to selectively synthesize or separate these enantiomers is of paramount importance in the pharmaceutical industry.
Synthesis and Reactivity
Several synthetic routes have been established for the preparation of ethyl pyrrolidine-3-carboxylate and its derivatives.
General Synthetic Approaches
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Direct Esterification: A straightforward method involves the reaction of pyrrolidine-3-carboxylic acid with ethanol in the presence of an acid catalyst.[1]
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From 3-Chloropropanoic Acid: Another approach involves the reaction of 3-chloropropanoic acid with ethylamine.[1]
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Asymmetric Synthesis: Enantiomerically pure forms can be synthesized using chiral catalysts or by starting from chiral precursors.[4] A notable strategy is the chiral phosphoric acid (CPA)-catalyzed intramolecular aza-Michael addition.[4]
Caption: Key synthetic routes to ethyl pyrrolidine-3-carboxylate.
Reactivity and Functionalization
The presence of a secondary amine and a reactive ester group makes ethyl pyrrolidine-3-carboxylate a versatile intermediate for further chemical modifications.
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N-Functionalization: The secondary amine of the pyrrolidine ring can readily undergo reactions such as alkylation, acylation, and protection (e.g., with a Boc group).
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Ester Modification: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.
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Transesterification: The compound can react with other alcohols to form different esters.[1]
These reactions allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of complex molecules.
Spectroscopic Characterization
The structure of ethyl pyrrolidine-3-carboxylate and its derivatives is confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Key signals include those for the ethyl group (a triplet and a quartet) and the protons on the pyrrolidine ring.
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¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. Characteristic peaks include the carbonyl carbon of the ester and the carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and ethyl pyrrolidine-3-carboxylate is a key starting material for the synthesis of many pharmaceutical agents.
A Versatile Chiral Building Block
Ethyl pyrrolidine-3-carboxylate, particularly its enantiomerically pure forms, is a valuable chiral building block in the synthesis of a wide range of biologically active compounds.[1][4] Its utility spans the development of therapeutics for various diseases.
Examples of Therapeutic Areas
Derivatives of ethyl pyrrolidine-3-carboxylate have shown potential in several therapeutic areas:
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Neuroprotective Effects: Some derivatives have been investigated for their potential in neuroprotection.[1]
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Antimicrobial Properties: Certain compounds derived from this scaffold have exhibited antimicrobial activity.[1]
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Analgesic Activity: Preliminary studies suggest potential pain-relieving properties for some derivatives.[1]
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Anti-inflammatory and Antiradical Activity: Specific derivatives have demonstrated anti-inflammatory and antiradical properties.[5]
Caption: Therapeutic applications of ethyl pyrrolidine-3-carboxylate derivatives.
Experimental Protocols
The following provides a generalized, illustrative protocol for a common reaction involving ethyl pyrrolidine-3-carboxylate. Note: These are representative procedures and should be adapted and optimized based on specific experimental goals and safety considerations.
Protocol: N-Boc Protection of Ethyl Pyrrolidine-3-Carboxylate Hydrochloride
This protocol describes the protection of the secondary amine of ethyl pyrrolidine-3-carboxylate hydrochloride with a di-tert-butyl dicarbonate (Boc₂O) group.
Materials:
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Ethyl pyrrolidine-3-carboxylate hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or another suitable base
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Dichloromethane (DCM) or other appropriate solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Dissolution: Dissolve ethyl pyrrolidine-3-carboxylate hydrochloride in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
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Base Addition: Cool the solution in an ice bath and add triethylamine dropwise. The base is added to neutralize the hydrochloride and deprotonate the secondary amine.
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Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup:
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Quench the reaction with water or saturated aqueous sodium bicarbonate solution.
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Separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
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-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
Conclusion
Ethyl pyrrolidine-3-carboxylate is a cornerstone of modern synthetic and medicinal chemistry. Its unique combination of a chiral pyrrolidine core and versatile functional groups makes it an indispensable tool for the construction of complex molecular architectures with significant biological activity. A thorough understanding of its chemical properties, stereochemistry, and reactivity is essential for researchers and scientists aiming to leverage this powerful building block in the development of novel therapeutics and other advanced materials.
References
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ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. [Link]
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PubChem. Ethyl (S)-Pyrrolidine-3-carboxylate | C7H13NO2 | CID 53488456. [Link]
